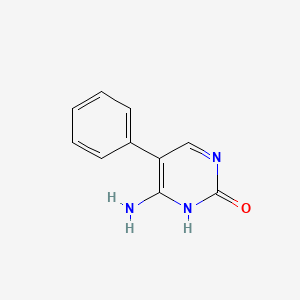

2(1H)-Pyrimidinone, 6-amino-5-phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2(1H)-Pyrimidinone, 6-amino-5-phenyl-, also known as 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Pyrimidinone, 6-amino-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinone, 6-amino-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antihypertensive and Antidiabetic Properties

Research has demonstrated that derivatives of 2(1H)-pyrimidinones exhibit antihypertensive effects and insulin-mimetic activities. These compounds have been screened for their ability to act as selective α1a-adrenergic receptor antagonists, which can help in managing hypertension . Additionally, some derivatives have shown promise in enhancing insulin sensitivity, making them potential candidates for diabetes treatment.

2. Anti-inflammatory and Anticancer Activities

The compound has been investigated for its anti-inflammatory properties, with certain derivatives displaying significant activity against inflammatory pathways. Moreover, 2(1H)-pyrimidinones have been identified as potential anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines . The synthesis of hybrid molecules incorporating 2(1H)-pyrimidinone scaffolds has led to compounds with enhanced anticancer activity.

3. Enzyme Inhibitors

Notably, compounds derived from 2(1H)-pyrimidinone are being developed as enzyme inhibitors for conditions such as chronic obstructive pulmonary disease (COPD) and heart failure. For instance, derivatives have been designed as human leukocyte elastase inhibitors, demonstrating their utility in treating related diseases .

Synthetic Chemistry Applications

1. Synthesis of Hybrid Molecules

The synthesis of 2(1H)-pyrimidinone derivatives often involves innovative methods such as the (3 + 2) cycloaddition reaction with azides to create new classes of triazole-based compounds. These hybrid molecules are being explored for their enhanced biological activities compared to their parent compounds .

2. Development of Novel Drug Candidates

The structural versatility of 2(1H)-pyrimidinones allows for the development of novel drug candidates through the modification of various functional groups. Researchers have successfully synthesized numerous derivatives that serve as scaffolds for further pharmacological testing, thereby expanding the library of potential therapeutic agents .

Biological Studies

1. Antiparasitic Activity

Recent studies have focused on the antiparasitic properties of pyrimidine derivatives against Trypanosoma brucei, the causative agent of Human African trypanosomiasis. Several new compounds have shown promising activity in vitro and are being evaluated for further development into effective treatments against this disease .

2. Mutagenicity Studies

The mutagenic potential of heterocyclic amines, including derivatives of 2(1H)-pyrimidinone, has been explored in relation to their carcinogenicity. Understanding the interactions between these compounds and biological macromolecules is crucial for assessing their safety profiles in pharmacological applications .

Propriétés

Formule moléculaire |

C10H9N3O |

|---|---|

Poids moléculaire |

187.2 g/mol |

Nom IUPAC |

6-amino-5-phenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |

Clé InChI |

OXNMCOVZKMZLHE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(NC(=O)N=C2)N |

Synonymes |

5-phenylcytosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.